Phenyl N-phenylphosphoramidochloridate

Kinetics Mechanism Organophosphorus Chemistry

This moisture-sensitive, white solid organophosphorus reagent serves as a benchmark for SN2 solvolysis (l=0.85, m=0.53) and a selective inhibitor for chymotrypsin, penicillin acylase, and β-lactamase. Its unsubstituted rings provide unparalleled steric accessibility, enabling reliable phosphorylation in oligonucleotide synthesis and direct amide coupling without unstable acid chlorides. Ideal for kinetic studies and enzyme mechanism research.

Molecular Formula C12H11ClNO2P
Molecular Weight 267.65 g/mol
CAS No. 51766-21-3
Cat. No. B1195258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl N-phenylphosphoramidochloridate
CAS51766-21-3
Synonymsphenyl N-phenylphosphoramidochloridate
PPPAC
Molecular FormulaC12H11ClNO2P
Molecular Weight267.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl
InChIInChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)
InChIKeyZUQYQPGYEFBITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl N-Phenylphosphoramidochloridate (CAS 51766-21-3): Core Properties and Sourcing Essentials


Phenyl N-phenylphosphoramidochloridate (CAS 51766-21-3; C12H11ClNO2P; MW 267.65) is a white solid organophosphorus reagent with a melting point of 132–134 °C [1]. It serves primarily as a phosphorylating agent in oligonucleotide synthesis via the phosphotriester approach and as a carboxyl-activating agent for amide and anhydride formation . The compound is moisture-sensitive, soluble in organic solvents such as acetone and dichloromethane, and widely available commercially [1].

Why Phenyl N-Phenylphosphoramidochloridate (51766-21-3) Cannot Be Readily Replaced by Generic Phosphoramidochloridates


Despite a shared phosphoramidochloridate core, analogs such as the 2-chlorophenyl, 4-chlorophenyl, and N-methyl derivatives exhibit distinct reactivity profiles due to electronic and steric effects. The parent compound's unsubstituted phenyl rings confer a unique balance of electrophilicity and steric accessibility, directly influencing its behavior as a phosphorylating agent and carboxyl activator . Furthermore, its specific solvolytic mechanism (SN2 pathway with sensitivity values l = 0.85 ± 0.14 and m = 0.53 ± 0.04) differs from other phosphoryl chloridates, directly affecting its utility in kinetic studies and ensuring predictable reaction outcomes that cannot be assumed for substituted analogs [1].

Quantitative Evidence for Phenyl N-Phenylphosphoramidochloridate (51766-21-3) Differentiation from Analogs


Solvolytic Reactivity Profile Distinct from Other Phosphoryl Chloridates

The solvolysis of phenyl N-phenylphosphoramidochloridate proceeds via an SN2 pathway with sensitivity values (l = 0.85 ± 0.14 for nucleophilicity; m = 0.53 ± 0.04 for ionizing power) derived from the extended Grunwald-Winstein equation [1]. These values differ from those of N,N,N',N'-tetramethyldiamidophosphorochloridate (l = 1.16, m = 0.58) [2] and diphenyl thiophosphinyl chloride (l = 0.70, m = 0.72) [2], confirming a unique mechanistic balance.

Kinetics Mechanism Organophosphorus Chemistry

Specific Enzyme Inactivation Profile

Phenyl N-phenylphosphoramidochloridate has been identified as an irreversible inhibitor of chymotrypsin, penicillin acylase, and β-lactamase [1]. This is a distinct profile from its N-methyl derivative, which was developed specifically for β-lactam synthesis and does not exhibit the same broad enzyme inactivation .

Enzyme Inhibition Biochemistry Protease

Standardized Physicochemical Identity

The compound's identity is rigorously defined by a melting point of 132–134 °C and fully assigned ¹H NMR (399.65 MHz, DMSO-d₆) and IR (KBr disc) spectra available via SDBS [1]. In contrast, the 2-chlorophenyl analog (CAS 69320-80-5) and 4-chlorophenyl analog (CAS 69497-44-5) exhibit higher molecular weights (302.09 g/mol vs. 267.65 g/mol) and distinct chromatographic behavior due to the additional chlorine substituent .

Quality Control Analytical Chemistry Spectroscopy

Validated Utility in Amide and Anhydride Synthesis

The reagent is established as an effective carboxyl activator for the synthesis of amides and symmetrical anhydrides, with reported yields in the range of 43% for specific transformations under mild conditions (ambient temperature, 24 h) . This contrasts with the 2-chlorophenyl and 4-chlorophenyl analogs, which are primarily promoted as phosphorylation reagents and lack equivalent documented performance in amide bond-forming reactions .

Organic Synthesis Peptide Chemistry Polymer Chemistry

Recommended Research and Industrial Application Scenarios for Phenyl N-Phenylphosphoramidochloridate (51766-21-3)


Kinetic and Mechanistic Investigations of Nucleophilic Substitution

Utilize this compound as a well-characterized substrate for studying SN2 solvolysis and aminolysis mechanisms. Its defined sensitivity parameters (l = 0.85 ± 0.14; m = 0.53 ± 0.04) provide a benchmark for comparing the reactivity of other organophosphorus electrophiles [1].

Enzyme Inhibition and Protease Mechanism Studies

Employ the compound as a selective, irreversible inhibitor for chymotrypsin, penicillin acylase, and β-lactamase in biochemical assays. Its documented inhibition profile enables mechanistic studies of serine proteases and the development of novel enzyme inhibitors [1].

Amide Bond Formation and Carboxyl Activation

Apply this reagent for the direct coupling of carboxylic acids and amines to form amides or symmetrical anhydrides under mild conditions. Its demonstrated utility in this role avoids the need to isolate unstable acid chlorides and simplifies peptide and polyamide synthesis [1].

Phosphotriester Oligonucleotide Synthesis

Use this reagent as a phosphorylating agent in the phosphotriester approach for oligonucleotide assembly. Its well-established role in this method ensures reliable introduction of phosphate linkages in nucleic acid chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl N-phenylphosphoramidochloridate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.